2-(Oxetan-3-yl)ethanol

説明

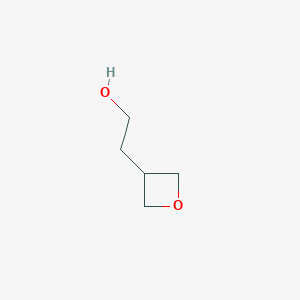

Structure

3D Structure

特性

IUPAC Name |

2-(oxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOMVZHWFXVFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445595 | |

| Record name | 2-(oxetan-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251922-46-0 | |

| Record name | 2-(oxetan-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxetan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxetan 3 Yl Ethanol

Direct Synthesis Approaches

Direct methods for the synthesis of 2-(Oxetan-3-yl)ethanol primarily focus on the construction of the target molecule from readily available precursors through straightforward reaction sequences. These approaches include the formation of the oxetane (B1205548) ring via cyclization, the reduction of ester-containing oxetanes, and the reaction of oxetane derivatives with ethylene oxide.

Cyclization Reactions of Precursors

The formation of the oxetane ring through intramolecular cyclization is a fundamental approach in oxetane synthesis. acs.org While direct synthesis of this compound via a single cyclization step from an acyclic precursor is not widely documented, the synthesis of key oxetane intermediates, such as oxetan-3-ol (B104164), often relies on cyclization. For instance, a modified approach starting from epoxy chloropropane can yield oxetan-3-ol, a crucial precursor for further functionalization. researchgate.netatlantis-press.com The general strategy involves the creation of a 1,3-diol derivative, which can then undergo intramolecular Williamson ether synthesis to form the oxetane ring. rsc.org

Reduction of Oxetane-containing Esters

A prominent and effective method for the synthesis of this compound involves the reduction of oxetane-containing esters, specifically esters of oxetane-3-acetic acid. The synthesis of these ester precursors can be achieved from oxetan-3-one.

The reduction of the ester functional group to a primary alcohol is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, effectively reducing esters to their corresponding alcohols. askfilo.comreddit.comadichemistry.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

| Precursor | Reducing Agent | Solvent | Product |

| Methyl (oxetan-3-yl)acetate | LiAlH₄ | THF | This compound |

| Ethyl (oxetan-3-yl)acetate | LiAlH₄ | THF | This compound |

This table represents a general synthetic transformation. Specific reaction conditions and yields would be dependent on the detailed experimental procedure.

Reaction of Oxetane Derivatives with Ethylene Oxide

Another potential direct route involves the reaction of an oxetane-containing nucleophile with ethylene oxide. This approach would introduce the desired two-carbon ethanol (B145695) side chain in a single step. The key challenge lies in the preparation of a suitable oxetane-based organometallic reagent, such as an (oxetan-3-yl)methyl Grignard reagent. Grignard reagents are known to react with ethylene oxide in a ring-opening addition to yield primary alcohols after hydrolysis. brainly.combrainly.inallen.in

The synthesis would proceed by forming the Grignard reagent from an appropriate (oxetan-3-yl)methyl halide. This organometallic intermediate would then be reacted with ethylene oxide, followed by an acidic workup to afford this compound. The reactivity of Grignard reagents with cyclic ethers is influenced by ring strain, with the highly strained three-membered ring of ethylene oxide being more susceptible to nucleophilic attack than the less strained four-membered oxetane ring. sci-hub.boxchegg.com

Advanced Synthetic Strategies

More sophisticated approaches to the synthesis of this compound and its derivatives involve the use of modern catalytic methods, which can offer advantages in terms of efficiency, selectivity, and the ability to introduce chirality.

Catalytic Asymmetric Ring-Opening Reactions

Catalytic asymmetric ring-opening of meso-oxetanes presents a powerful strategy for the synthesis of enantioenriched functionalized molecules. nsf.govrsc.org While not a direct synthesis of this compound itself, this methodology can be applied to create chiral building blocks that could be further elaborated to the target molecule. Chiral Brønsted acids have been effectively used as catalysts in the desymmetrization of oxetanes with internal nucleophiles. nsf.gov This approach allows for the creation of stereogenic centers with high enantioselectivity.

Brønsted-Acid-Catalyzed Annulations

Brønsted acid catalysis has emerged as a valuable tool in the synthesis and functionalization of oxetanes. rsc.org While direct annulation reactions to form this compound are not explicitly detailed, Brønsted acids can be used to activate oxetanes towards nucleophilic attack or to promote cyclization reactions. For instance, the synthesis of 3,3-disubstituted oxetane ethers has been achieved through the Brønsted acid-catalyzed reaction of 3-aryl-oxetanols with alcohols. This demonstrates the potential of acid catalysis to mediate reactions at the 3-position of the oxetane ring, which could be adapted for the introduction of an ethanol moiety.

Phosphine-Catalyzed Cyclizations

Information not available in the provided search results.

Stereoselective and Diastereodivergent Synthesis

Information not available in the provided search results.

Industrial Scale Preparation and Optimization

Information not available in the provided search results.

Process Enhancements for Yield and Purity

Information not available in the provided search results.

Reduction of Environmental Impact in Synthesis

Information not available in the provided search results.

Chemical Transformations and Reactivity of 2 Oxetan 3 Yl Ethanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane ring. nih.gov This strain is a key driver of its reactivity, particularly in ring-opening reactions. nih.govacs.org These reactions provide a powerful method for introducing functionalized, linear chains into molecular frameworks. acs.org

Nucleophilic Ring-Opening Pathways

The oxetane ring in 2-(oxetan-3-yl)ethanol and its derivatives can be opened by a variety of nucleophiles. acs.orgmagtech.com.cn These reactions can be catalyzed by either acid or base. Under acidic conditions, the ether oxygen is protonated, activating the ring for attack by even weak nucleophiles like water. For instance, acid-catalyzed hydrolysis of ethyl 2-(oxetan-3-yl)acetate leads to the formation of a diol derivative. In the presence of strong nucleophiles, such as organometallic reagents or complex hydrides, the ring can be cleaved, often at elevated temperatures. wikipedia.org

Regioselectivity and Stereoselectivity in Ring-Opening

The regioselectivity of oxetane ring-opening is influenced by both steric and electronic factors. magtech.com.cnresearchgate.net In general, under basic or nucleophilic conditions, attack preferentially occurs at the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn Conversely, under acidic conditions, the reaction often proceeds via a more stable carbocation intermediate, leading to attack at the more substituted carbon. magtech.com.cn

Recent research has highlighted the ability to control stereoselectivity in oxetane ring-opening reactions. For example, studies on α-fluorinated oxetanes have demonstrated highly stereoselective ring-opening reactions directed by the fluorine atom, allowing for the synthesis of specific stereoisomers of tetrasubstituted alkenes and substituted pyrrolidines. acs.orgacs.orgnih.gov Furthermore, biocatalytic methods using engineered enzymes like halohydrin dehalogenases are emerging as a powerful tool for the stereoselective kinetic resolution of chiral oxetanes, yielding enantiomerically enriched oxetanes and 1,3-disubstituted alcohols. nih.govresearchgate.net

Formation of Linear Diols

The ring-opening of the oxetane in this compound and related compounds can lead to the formation of linear diols. For instance, the reduction of the oxetane ring can yield these diol structures. A specific example is the acid-catalyzed hydrolysis of ethyl 2-(oxetan-3-yl)acetate, which results in a diol derivative through the opening of the oxetane ring.

Role of Ring Strain in Reactivity

The significant ring strain of approximately 25.5 kcal/mol in the oxetane ring is a primary determinant of its reactivity. nih.gov This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes the ring susceptible to cleavage under conditions where larger, less strained cyclic ethers like tetrahydrofuran (B95107) would be unreactive. nih.govwikipedia.org The strained C-O-C bond angle also enhances the Lewis basicity of the oxygen atom, making it a strong hydrogen-bond acceptor. nih.govacs.org This inherent reactivity makes oxetanes valuable intermediates in organic synthesis, readily undergoing ring-opening to relieve the strain and form more stable, linear structures. nih.govacs.org

Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound exhibits reactivity characteristic of alcohols, most notably oxidation to form carbonyl compounds. smolecule.com

Oxidation to Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium-based reagents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). libretexts.orgcompoundchem.com

The oxidation to an aldehyde, 2-(oxetan-3-yl)acetaldehyde, creates a more reactive species suitable for further synthetic manipulations such as nucleophilic additions and reductive aminations. More vigorous oxidation conditions, for instance, using potassium permanganate in an alkaline solution, can lead to the formation of the corresponding carboxylic acid, (oxetan-3-yl)acetic acid. This transformation highlights the synthetic versatility of the hydroxyl group, allowing for the introduction of different oxidation states at this position.

Interactive Table of Oxidation Products

| Starting Material | Product | Oxidizing Agent |

| This compound | 2-(Oxetan-3-yl)acetaldehyde | Pyridinium chlorochromate (PCC) |

| This compound | (Oxetan-3-yl)acetic acid | Potassium permanganate (KMnO₄) |

Esterification Reactions

Esterification is a fundamental transformation of the hydroxyl group in this compound, converting it into an ester. This reaction is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.

The most common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, water is often removed as it is formed. chemguide.co.uk

General Reaction Scheme:

Reactants: this compound, Carboxylic Acid (R-COOH)

Catalyst: Strong acid (e.g., H₂SO₄)

Product: 2-(Oxetan-3-yl)ethyl ester

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent like an acyl chloride or an acid anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). Another well-established method is the Mitsunobu esterification, which utilizes reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to activate the alcohol for reaction with a carboxylic acid under mild, neutral conditions.

The table below summarizes various esterification approaches.

| Reaction Type | Reagents | Conditions | Product Type | Typical Yield |

| Fischer Esterification | Carboxylic acid, H₂SO₄ (catalyst) | Reflux | 2-(Oxetan-3-yl)ethyl ester | Variable (equilibrium) |

| Acylation with Acyl Chloride | Acyl chloride, Pyridine or Et₃N | 0°C to Room Temp. | 2-(Oxetan-3-yl)ethyl ester | High |

| Acylation with Anhydride | Acid anhydride, Pyridine | Room Temp. or gentle heating | 2-(Oxetan-3-yl)ethyl ester | High |

| Mitsunobu Esterification | Carboxylic acid, DEAD, PPh₃ | THF or DCM, 0°C to 25°C | 2-(Oxetan-3-yl)ethyl ester | 80-88% |

This interactive table provides an overview of common esterification methods applicable to this compound.

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether linkage through several synthetic strategies. These reactions are crucial for modifying the molecule's polarity, solubility, and steric profile.

One prominent method is the Williamson ether synthesis . This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide (R-X) in an Sₙ2 reaction.

A more recent and powerful method involves the direct Brønsted acid-catalyzed etherification of alcohols with oxetan-3-ols. rsc.org This approach avoids the need for strong bases and pre-functionalization of the alkylating agent. While the substrate in the literature is often a 3-aryl-oxetan-3-ol, the principle can be extended. The reaction proceeds by protonating the oxetanol hydroxyl group, which then departs as water to form a stabilized oxetanyl cation, which is subsequently trapped by an alcohol nucleophile like this compound. rsc.org

The table below outlines key etherification reactions.

| Reaction Name | Reagents | Conditions | Product Type |

| Williamson Ether Synthesis | 1. NaH 2. Alkyl halide (R-X) | Anhydrous solvent (e.g., THF) | 3-(2-Alkoxyethyl)oxetane |

| Acid-Catalyzed Etherification | Alcohol (R-OH), Brønsted Acid (e.g., CSA) | Molecular sieves, solvent (e.g., DCM) | 3-(2-Alkoxyethyl)oxetane |

| Reaction with Phenols | Phenol (B47542), mild base (K₂CO₃), Acetone | Reflux | 3-(2-Phenoxyethyl)oxetane |

This interactive table summarizes methods for synthesizing ethers from this compound.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a good leaving group, such as a tosylate, mesylate, or a halide.

Once activated, the carbon atom adjacent to the leaving group becomes electrophilic and susceptible to attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups in place of the original hydroxyl group. science-revision.co.uk

Activation Step (Conversion to a Leaving Group):

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Mesylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

Substitution Step: The resulting intermediate, such as 2-(Oxetan-3-yl)ethyl tosylate, can then be reacted with nucleophiles like sodium cyanide (:CN⁻) to form nitriles, sodium azide (B81097) (N₃⁻) to form azides, or ammonia (B1221849) (NH₃) to form amines. science-revision.co.uk

| Nucleophile | Reagent Example | Product |

| Cyanide | NaCN or KCN | 3-(Oxetan-3-yl)propanenitrile |

| Azide | NaN₃ | 3-(2-Azidoethyl)oxetane |

| Halide | LiBr, LiCl | 3-(2-Haloethyl)oxetane |

| Ammonia | NH₃ | 2-(Oxetan-3-yl)ethanamine |

This interactive table shows examples of nucleophilic substitution products derived from activated this compound.

Derivatization and Functionalization

The this compound scaffold is a valuable building block that can be further elaborated to create a diverse range of derivatives for applications in fields like medicinal chemistry.

Introduction of Aromatic Substituents

Aromatic groups can be incorporated into the this compound structure primarily through the formation of aryl ethers or by creating carbon-carbon bonds via cross-coupling reactions.

Aryl Ether Synthesis: As an extension of etherification, the Williamson synthesis can be employed using a phenol as the nucleophile. The reaction of the activated alcohol (e.g., 2-(Oxetan-3-yl)ethyl tosylate) with a sodium or potassium phenoxide yields the corresponding 3-(2-phenoxyethyl)oxetane derivative.

Buchwald-Hartwig Amination: While not a direct reaction of the alcohol, the molecule can be converted to an amine derivative, which can then undergo palladium-catalyzed Buchwald-Hartwig amination with an aryl halide or triflate to introduce an aromatic substituent on the nitrogen atom. mdpi.com

Formation of Fluorinated Derivatives

The introduction of fluorine into organic molecules is a common strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com Synthesizing fluorinated derivatives of this compound can be achieved using several approaches:

Using Fluorinated Building Blocks: The synthesis can start from fluorinated precursors. For instance, a fluorinated analog of a starting material used to construct the oxetane ring would lead to a fluorinated final product.

Deoxyfluorination: The hydroxyl group of this compound can be directly replaced with a fluorine atom using specialized deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Some studies note that the presence of fluorine can stabilize oxetane-containing compounds by reducing the nucleophilicity of nearby functional groups through a negative inductive effect. acs.org

Synthesis of Aminated Derivatives

Aminated derivatives of this compound are important intermediates, particularly for pharmaceuticals. evitachem.com The primary methods for their synthesis include:

Nucleophilic Substitution: As described in section 3.2.4, the hydroxyl group can be converted to a good leaving group and subsequently displaced by ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amine. google.com For example, reacting 2-(oxetan-3-yl)ethyl bromide with ammonia would yield 2-(oxetan-3-yl)ethanamine. evitachem.com

Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde, 2-(oxetan-3-yl)acetaldehyde. This aldehyde can then undergo reductive amination with ammonia or an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form the aminated derivative.

Aza-Michael Addition: An alternative route involves the synthesis of unsaturated precursors like methyl 2-(oxetan-3-ylidene)acetate. mdpi.comktu.edu This intermediate can then react with various amine nucleophiles in an aza-Michael addition reaction to introduce an amino group at the 3-position of the oxetane ring. mdpi.comktu.edu

| Synthesis Method | Key Intermediate | Reagents | Product Class |

| Nucleophilic Substitution | 2-(Oxetan-3-yl)ethyl tosylate | Ammonia or Amine | Primary/Secondary/Tertiary Amine |

| Reductive Amination | 2-(Oxetan-3-yl)acetaldehyde | Amine, NaBH₃CN | Primary/Secondary/Tertiary Amine |

| Aza-Michael Addition | Methyl 2-(oxetan-3-ylidene)acetate | Amine, DBU | β-Amino Ester |

This interactive table compares different strategies for synthesizing aminated derivatives.

Spirocyclic Oxetane Derivatives

The structure of this compound is conducive to the formation of spirocyclic systems, where the oxetane ring constitutes one part of a spiro-center. These transformations typically involve intramolecular reactions where the terminal hydroxyl group of the ethanol (B145695) side-chain acts as a nucleophile, or intermolecular reactions where the oxetane is a building block.

One common strategy involves the intramolecular cyclization of a derivative of this compound. For instance, an analogue, 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol), can undergo a ring-closure reaction to yield 2-oxa-7-azaspiro[3.5]nonane, a valuable structural alternative to morpholine (B109124) in medicinal chemistry. rsc.orgacs.org This transformation highlights a pathway where the diol is converted to a suitable intermediate that facilitates the formation of a second ring spiro-fused to the oxetane. A similar strategy could be envisioned for this compound, where the alcohol is first elongated or functionalized and then cyclized back onto the C3 position of the oxetane ring.

Another approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which is a primary method for synthesizing oxetanes, including spirocyclic variants. researchgate.netlancs.ac.ukrsc.org In this context, a derivative of this compound, such as 3-methyleneoxetane formed via dehydration, could react with a ketone to form a spirocyclic oxetane. Mechanistic studies of these photoadditions often point to the formation of a 1,4-diradical intermediate. rsc.orgmdpi.com

Furthermore, spirocyclic dioxanes can be synthesized through the reaction of oxetan-3-ols with 1,2-diols under Brønsted acid catalysis. lancs.ac.uk This annulation reaction demonstrates the utility of the oxetane core in constructing spirocycles through intermolecular reactions.

Table 1: Examples of Reactions for Spirocyclic Oxetane Synthesis This table is interactive. Click on the headers to sort the data.

| Starting Material Analogue | Reagent(s) | Product | Reaction Type | Ref. |

|---|

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. The reactivity is dominated by the strained four-membered ether, which is susceptible to ring-opening under various catalytic conditions.

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of oxetanes. rsc.orguab.cat These studies provide detailed insights into transition state geometries, activation energies, and the influence of catalysts and substituents on reactivity.

For instance, DFT studies on the cationic ring-opening polymerization of oxetane show that the reaction proceeds through the attack of an oxygen atom from a neutral oxetane molecule on a carbon atom of a protonated oxetane (oxetane cation). rsc.orgrsc.org The calculations revealed that the activation energy for the initial step is very low, facilitating polymerization. rsc.orgrsc.org The structural changes, such as the C-C-C bond angle widening from approximately 91° in the reactant complex to over 109° in the ring-opened product, have been mapped along the reaction coordinate. rsc.org

In Lewis acid-catalyzed isomerizations of 2,2-disubstituted oxetanes, DFT calculations have been used to compare different catalysts like B(C₆F₅)₃ and Al(C₆F₅)₃. uab.cat These studies showed that the reaction proceeds via the formation of zwitterionic intermediates following the Lewis acid-promoted ring-opening. uab.cat The energy profiles calculated by DFT helped explain the observed regioselectivity in the formation of homoallylic versus allylic alcohols. uab.cat

Theoretical calculations have also been employed to understand the stereoselectivity of ring-opening reactions. In the case of fluorinated spirocyclic oxetanes, DFT calculations, benchmarked against higher-level methods like DLPNO-CCSD(T), were used to compare the energies of transition states leading to different diastereoisomers. acs.org Intrinsic Reaction Coordinate (IRC) calculations confirmed the connection between the calculated transition states and the observed products, and Natural Bond Orbital (NBO) analysis revealed that destabilizing electrostatic interactions direct the reaction pathway. acs.org Similarly, the mechanism of oxetane ring-opening in biological contexts, such as the repair of DNA photoproducts, has been studied computationally, showing that water molecules can act as catalysts, significantly lowering the activation barrier for ring-opening. nih.gov

Rate-Determining Steps in Catalyzed Transformations

In the acid-catalyzed hydrolysis of substituted oxetane acetals, kinetic studies revealed a shift in the rate-determining step with changing pH. rsc.org For most of the studied compounds, and for the most reactive ones at pH > 6, the ring-opening of the oxetane was found to be the rate-determining step. rsc.org However, at low pH, the reaction for the most reactive acetals involved a rapid pre-equilibrium to form a hemiacetal intermediate, followed by the rate-determining decomposition of this intermediate. rsc.org

In another example, the synthesis of amino-oxetanes via defluorosulfonylation was investigated through kinetic and computational studies. researchgate.net The proposed SN1 mechanism involves the formation of a planar oxetane carbocation. researchgate.netresearchgate.net These studies provided evidence that the formation of this carbocation is the rate-determining step of the reaction. researchgate.net

Table 2: Rate-Determining Steps (RDS) in Catalyzed Oxetane Transformations This table is interactive. Click on the headers to sort the data.

| Reaction | Catalyst / Conditions | Proposed Rate-Determining Step | Method of Determination | Ref. |

|---|---|---|---|---|

| Hydrolysis of Oxetane Acetals | Acid (pH > 6) | Oxetane ring-opening | Kinetic analysis (pH-rate profile) | rsc.org |

| Hydrolysis of Oxetane Acetals | Acid (low pH) | Decomposition of hemiacetal intermediate | Kinetic analysis (pH-rate profile) | rsc.org |

| Defluorosulfonylative Amination | Thermal (warming) | Formation of oxetane carbocation (S_N1) | Kinetic and computational studies | researchgate.netresearchgate.net |

| Enantioselective Ring-Opening | Hydrogen-bond donor / HBr | Varies (competing pathways) | In-situ FTIR monitoring | nih.gov |

Applications in Organic Synthesis and Material Science

Building Block for Complex Molecules and Polymers

As a fundamental construction unit, 2-(Oxetan-3-yl)ethanol provides a robust scaffold for creating intricate molecular architectures, from naturally occurring substances to novel polymeric materials.

The oxetane (B1205548) ring is a key structural motif present in a number of biologically active natural products, and its inclusion is often crucial for their therapeutic effects. eurjchem.comeurjchem.com Notable examples include the potent anti-cancer drug Paclitaxel (Taxol®), as well as compounds like (±)-merrilactone A and oxetanocin. eurjchem.comresearchgate.net The synthesis of these complex molecules is a significant challenge in organic chemistry, often requiring specialized strategies to construct the strained four-membered ether ring. eurjchem.combeilstein-journals.org

A review of the literature indicates that the total synthesis of such compounds frequently involves the use of versatile oxetane-containing precursors. eurjchem.comnih.gov Methodologies for creating these natural products include C-O bond-forming cyclizations and [2+2] cycloadditions to build the oxetane ring de novo. beilstein-journals.org While this compound is a prime example of a functionalized oxetane building block, specific instances of its direct application in the total synthesis of a major natural product are not prominently detailed in recent reviews. However, its structure represents a key type of intermediate that chemists utilize to incorporate the vital oxetane moiety into these larger, biologically significant molecules. eurjchem.comnih.gov

The strained nature of the oxetane ring makes it an ideal candidate for ring-opening polymerization (ROP), a process that transforms cyclic monomers into linear polymers. ethz.ch Specifically, 3-substituted oxetanes are considered valuable monomers for modern ROP techniques. nih.gov this compound, with its primary alcohol group, can act as an initiator or a co-monomer in these reactions, particularly in cationic ring-opening polymerization (CROP).

In CROP, a cationic initiator (often a strong acid) protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit. This process continues, leading to the formation of a polyether chain. The resulting polymers possess a flexible backbone with regularly spaced side chains derived from the initial monomer. A related diol, 2-(Oxetan-3-yl)propane-1,3-diol, has been noted for its suitability in creating hydrophilic polymers, highlighting the potential of such hydroxylated oxetane monomers. eurjchem.com The polymerization of monomers like this compound can lead to materials with tailored properties for various advanced applications.

Table 1: Polymerization Potential of this compound

| Feature | Description | Relevance to Polymerization |

| Monomer Type | Hydroxyl-functionalized cyclic ether | The hydroxyl group can initiate polymerization, while the oxetane ring is the polymerizable unit. |

| Polymerization Mechanism | Cationic Ring-Opening Polymerization (CROP) | A common and effective method for polymerizing oxetanes, driven by the relief of ring strain. ethz.ch |

| Resulting Polymer | Polyether | Creates a flexible polymer backbone with pendant -(CH2)2OH groups. |

| Potential Properties | Tunable polarity, hydrophilicity, sites for further functionalization. | The properties of the final polymer can be adjusted based on the monomer and reaction conditions. |

Intermediate in Specialty Chemical Production

Beyond its role in polymerization, this compound serves as a crucial intermediate in the multi-step synthesis of high-value specialty chemicals, including components for pharmaceuticals and advanced materials.

The development of advanced drug delivery systems often relies on biocompatible polymers that can encapsulate or conjugate with therapeutic agents. Polymers derived from ring-opening polymerization of heterocycles, including oxetanes, are of significant interest for these applications. The resulting polyethers can be designed to be biodegradable and have tunable solubility and drug-release profiles.

The use of a structurally related compound, 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol, has been explored for its potential in drug delivery systems. By analogy, polymers synthesized from this compound would feature pendant hydroxyl groups along the polymer chain. These groups can serve as handles for attaching drug molecules, targeting ligands, or other moieties to enhance the performance of the drug delivery vehicle. The inherent properties of the polyether backbone can also improve the solubility and pharmacokinetics of conjugated drugs.

The oxetane motif is increasingly recognized in medicinal chemistry as a valuable structural component that can improve the physicochemical properties of drug candidates, such as metabolic stability and solubility. Consequently, this compound is utilized as a versatile building block in the synthesis of new pharmaceutical compounds. eurjchem.combeilstein-journals.org

Its utility is demonstrated by its relationship with other key intermediates. For instance, the related ester, ethyl 2-(oxetan-3-yl)acetate, which is also a building block for pharmaceuticals, can be readily converted to this compound through reduction with a reagent like lithium aluminium hydride (LiAlH₄). This highlights its role as a fundamental precursor that can be accessed from or converted into other useful synthons, providing chemists with flexible pathways to complex target molecules. eurjchem.com Derivatives such as 3-Amino-2-(oxetan-3-yl)propan-1-ol are also being investigated as building blocks for pharmaceuticals targeting neurological pathways.

The field of energetic materials is continuously searching for new polymers that can serve as binders or energetic components in advanced formulations. Oxetane-based polymers have garnered significant attention in this area. nih.gov Energetic polymers like polyNIMMO (poly-3-nitratomethyl-3-methyloxetane) demonstrate the utility of the oxetane backbone in this context.

Patents and academic research describe the synthesis of energetic polymers using functionalized oxetane alcohols as starting materials. researchgate.net The synthetic strategy typically involves taking an oxetane alcohol, such as this compound, and converting its hydroxyl group into an energetic functional group, such as a nitrate (B79036) ester (-ONO₂) or an azide (B81097) (-N₃). This new, energy-rich monomer can then undergo ring-opening polymerization to produce an energetic polymer. The oxetane backbone provides a stable and compatible matrix for these high-energy functionalities. nih.gov

Table 2: Summary of Applications

| Application Area | Specific Role of this compound | Key Transformation | Resulting Product Class |

| Polymer Construction | Monomer | Cationic Ring-Opening Polymerization | Polyethers |

| Drug Delivery | Precursor to polymer backbones | Polymerization & functionalization | Biocompatible polymers, drug conjugates |

| Pharmaceuticals | Building Block / Intermediate | Functional group manipulation, coupling | Active pharmaceutical ingredients |

| Energetic Materials | Precursor to energetic monomers | Derivatization of -OH to energetic groups | Energetic polymers, binders |

Role in Fine-Tuning Molecular Properties

The incorporation of the this compound moiety into larger molecules is a strategic approach in medicinal chemistry and material science to modulate key physicochemical properties. The oxetane ring, a four-membered cyclic ether, is not merely a passive structural component but an active participant in defining a molecule's behavior. Its inherent ring strain, polarity, and three-dimensional structure allow for the fine-tuning of a compound's conformational preferences and the electronic properties of neighboring functional groups.

Influence on Conformational Fit in Target Pockets

The oxetane ring is a polar, non-planar structure. acs.org Unlike aromatic rings, it provides a three-dimensional scaffold that can orient substituents in specific vectors, potentially improving interactions with a target protein. The introduction of substituents onto the oxetane ring can lead to a more puckered conformation. acs.org This conformational rigidity and defined geometry can be advantageous in drug design, helping to lock a molecule into a bioactive conformation and reduce the entropic penalty upon binding.

Furthermore, the oxetane ring is considered a nonclassical isostere of the carbonyl group. nih.gov It shares a similar dipole moment and can act as a hydrogen bond acceptor, allowing it to mimic the interactions of a carbonyl group in a binding site. acs.orgnih.gov This is particularly valuable as replacing a metabolically vulnerable carbonyl group with a stable oxetane can improve a compound's pharmacokinetic profile. acs.org The ability of the sp3-hybridized oxygen atom in the oxetane to act as a hydrogen bond acceptor is a key factor in its utility. Research indicates the hydrogen-bond basicity order for cyclic ethers is: oxetane > tetrahydrofuran (B95107) > tetrahydropyran. researchgate.net This strong acceptor capability can facilitate crucial interactions within a target pocket. nih.gov

For example, in kinase inhibitors, the oxetane motif has been explored for its potential to bind to the "hinge" region of the enzyme. nih.gov Docking models for some compounds have suggested that the oxetane ring itself may not be directly involved in hydrogen bonding but serves to optimally position other parts of the molecule, such as a nearby amine, for critical interactions. acs.org By introducing the this compound building block, medicinal chemists can leverage these conformational effects to enhance the potency and selectivity of drug candidates.

| Property | Description | Significance in Molecular Design |

|---|---|---|

| Geometry | Non-planar, puckered four-membered ring. acs.org | Provides a rigid, three-dimensional scaffold, influencing the orientation of substituents. |

| Hydrogen Bonding | The ring oxygen acts as a strong hydrogen bond acceptor. nih.govresearchgate.net | Mimics interactions of carbonyl groups, can form key bonds in protein binding pockets. |

| Bioisosterism | Serves as a stable isostere for carbonyl groups. acs.orgnih.gov | Improves metabolic stability while maintaining necessary binding interactions. |

| Conformational Preference | Can alter the conformational preference of the main molecular scaffold. nih.gov | Helps to lock the molecule in a bioactive conformation, potentially increasing potency. |

Modification of Basicity of Proximal Amines

A significant and well-documented application of incorporating an oxetane moiety, such as the one in this compound, is the modulation of the basicity (pKa) of nearby amine groups. acs.orgacs.org The basicity of an amine is a critical parameter in drug design, influencing properties like solubility, cell permeability, target binding, and potential for off-target effects such as hERG channel inhibition.

The oxetane ring exerts a pKa-lowering effect on adjacent amines due to the electron-withdrawing inductive effect of the ring's oxygen atom. acs.org This effect is potent enough to be a key strategy in drug discovery campaigns. For instance, in the development of the respiratory syncytial virus (RSV) inhibitor ziresovir, an oxetane ring was introduced late in the discovery process specifically to reduce the basicity of a terminal amine. acs.org The high basicity of the precursor compound was thought to cause strong interactions with acidic phospholipids (B1166683) in lung tissue, leading to undesired tissue accumulation. By adding the oxetane, the amine's basicity was attenuated, which was crucial for lowering the volume of distribution and minimizing toxicity risks. acs.org

| Scenario | Effect of Oxetane Introduction | Rationale | Example Application |

|---|---|---|---|

| Highly Basic Amine in Lead Compound | Reduces the pKa of the amine. acs.org | The electronegative oxygen in the oxetane ring exerts a through-bond inductive electron-withdrawing effect. acs.org | Optimization of RSV inhibitors to reduce tissue accumulation. acs.org |

| Poor Pharmacokinetic Profile | Improves properties such as LogD, solubility, and clearance. acs.org | Lowering basicity can reduce unwanted interactions (e.g., with phospholipids, hERG channel) and improve membrane permeability. | Late-stage modification in drug discovery to improve unsatisfactory PK properties. acs.org |

Biological and Medicinal Chemistry Research

Scaffold in Drug Discovery and Development

The oxetane (B1205548) ring has transitioned from a synthetic curiosity to a valuable motif in modern drug discovery. acs.orgresearchgate.net Its incorporation into drug candidates has been shown to favorably modulate key physicochemical and pharmacological properties. researchgate.netnih.gov

The oxetane motif is an emergent and increasingly utilized scaffold in drug discovery, valued for its low molecular weight, high polarity, and distinct three-dimensional structure. acs.orgnih.gov These characteristics make it an attractive component for developing novel bioactive compounds. One of the most well-known natural products containing this ring is Paclitaxel (Taxol), a widely used anticancer agent. acs.org In Taxol, the oxetane ring is understood to play a role in rigidifying the molecular structure and acting as a hydrogen-bond acceptor within its biological target's binding pocket. pharmablock.comutexas.edu

Medicinal chemists frequently employ the oxetane motif as a bioisostere—a substituent that retains similar biological activity to the group it replaces. It has proven to be an effective surrogate for often problematic gem-dimethyl and carbonyl groups. acs.orgacs.org Replacing a gem-dimethyl group with an oxetane can block metabolic weak spots without the associated increase in lipophilicity. acs.org When substituting a carbonyl group, the oxetane can offer similar hydrogen bonding capabilities while being more stable against enzymatic degradation. acs.orgacs.org

| Compound Name | Therapeutic Area | Role of Oxetane Motif |

|---|---|---|

| Paclitaxel (Taxol) | Oncology | Contributes to structural rigidity and target binding. pharmablock.com |

| Docetaxel (Taxotere) | Oncology | A semi-synthetic analogue of Paclitaxel. pharmablock.com |

| Cabazitaxel (Jevtana) | Oncology | A semi-synthetic analogue of Paclitaxel. pharmablock.com |

| Crenolanib | Oncology | Targets Platelet-derived growth factor receptor alpha. drugbank.com |

| PF-06821497 | Oncology | Enhancer of zeste homolog 2 (EZH2) inhibitor with improved solubility and permeability. pharmablock.comdntb.gov.ua |

The unique properties of the oxetane scaffold make it a subject of exploration for Central Nervous System (CNS) drug development. A significant challenge in designing CNS drugs is ensuring the molecule can penetrate the blood-brain barrier (BBB). nih.govnih.gov The physicochemical properties of oxetane-containing compounds can be tailored to meet the stringent requirements for BBB penetration, which generally favor molecules with lower molecular weight, controlled lipophilicity, and a limited number of hydrogen bond donors and acceptors. nih.gov

The incorporation of an oxetane can reduce the basicity of adjacent amine groups, a modification that can limit efflux by transporters like P-glycoprotein (P-gp) at the BBB, thereby increasing brain penetration. nih.govpharmablock.com For instance, in the development of inhibitors for dual leucine (B10760876) zipper kinase (DLK) as potential treatments for neurodegenerative diseases, an oxetane was used to reduce the basicity of a piperidine (B6355638) ring to improve brain penetrance while maintaining metabolic stability. pharmablock.com Furthermore, research has suggested that an oxetan-3-ol (B104164) analogue of ibuprofen, due to its high permeability, may be particularly useful in the context of CNS drug design. pharmablock.com Similarly, a 3-methoxy-oxetane moiety has been shown to be helpful in boosting the brain penetration of certain compounds. pharmablock.com

Introducing an oxetane can lead to significant improvements in aqueous solubility, a critical factor for oral bioavailability. sonar.ch It can also enhance metabolic stability by replacing metabolically vulnerable groups, leading to a longer half-life in the body. acs.orgacs.org The ability of the oxetane group to modulate lipophilicity (LogD) and the acidity/basicity of nearby functional groups (pKa) provides chemists with a mechanism to balance potency with favorable pharmacokinetic properties. acs.orgnih.gov These modifications not only enhance the performance of a drug candidate but can also offer advantages in securing intellectual property. acs.org

| Property | Effect of Oxetane Motif | Reference |

|---|---|---|

| Aqueous Solubility | Generally increased. | sonar.ch |

| Lipophilicity (LogD) | Can be modulated to achieve optimal balance. | acs.orgnih.gov |

| Metabolic Stability | Often improved by blocking metabolically labile sites. | acs.orgacs.org |

| Amine Basicity (pKa) | Reduced in adjacent amines, which can improve properties like cell permeability and reduce off-target effects. | nih.govpharmablock.com |

| Molecular Conformation | Introduces three-dimensionality and can induce specific conformational preferences. | acs.orgsonar.ch |

Investigation of Bioactivity Mechanisms

Understanding how oxetane-containing molecules exert their biological effects involves studying their interactions at a molecular level. The structure of the oxetane ring facilitates specific types of non-covalent interactions, which are fundamental to its mechanism of action.

In the case of Paclitaxel, the oxetane ring is crucial for its activity of disrupting microtubule function. pharmablock.com Computational studies have indicated that the oxetane's oxygen atom acts as a hydrogen bond acceptor for a threonine residue's hydroxyl group within the binding pocket of β-tubulin. pharmablock.comutexas.edu This specific interaction helps to lock the molecule in its bioactive conformation. The presence of heteroatoms, like the oxygen in an oxetane ring, can impart specific molecular characteristics that enable interactions with diverse biological targets. researchgate.net This makes the scaffold a versatile component for designing inhibitors that can target various disease-related pathways, from cancer to neurodegenerative conditions. nih.gov

A primary mechanism by which the oxetane ring interacts with biological molecules is through hydrogen bonding. acs.org The four-membered ring is strained, which exposes the lone pairs of electrons on the oxygen atom, making it a particularly effective hydrogen bond acceptor. acs.org

Studies have shown that oxetanes form more effective hydrogen bonds than other cyclic ethers. acs.org They can also compete favorably as hydrogen bond acceptors with most carbonyl functional groups, such as those found in ketones and esters; only amides are considered better acceptors. acs.org This strong hydrogen-bonding capability is a key feature that allows oxetane-containing drugs to bind with high affinity and specificity to their intended molecular targets, forming critical interactions that underpin their therapeutic effect. utexas.eduacs.org

Formation of Reactive Intermediates

The metabolic stability of a drug candidate is a critical factor in its development. The inclusion of an oxetane ring, such as the one in 2-(Oxetan-3-yl)ethanol, is often a strategic choice to enhance this stability. acs.orgresearchgate.net Generally, the oxetane motif is considered to be a metabolically robust functional group. acs.org The stability is particularly noteworthy in 3-substituted and 3,3-disubstituted oxetanes, which are less prone to metabolic degradation compared to other cyclic ethers like tetrahydrofurans (THFs). acs.orgacs.org

However, the inherent strain of the four-membered ring means that, under specific biological conditions, oxetanes can undergo ring-opening reactions. acs.orgresearchgate.net While often introduced to block metabolically labile sites, the oxetane ring itself is not completely inert and its stability can be influenced by the surrounding molecular structure and functional groups. acs.orgnih.gov Enzymatic processes, particularly those mediated by cytochrome P450 enzymes, are responsible for the metabolism of many xenobiotics and can potentially target the oxetane moiety. nih.gov Such metabolic bioactivation can lead to the formation of chemically reactive metabolites (CRMs) that have the potential to covalently bind to macromolecules like proteins, which is a mechanism implicated in some adverse drug reactions. researchgate.netnih.govwashington.edu

Although the oxetane ring is generally stable, its potential for metabolic ring-opening warrants consideration during drug design. The table below outlines theoretical metabolic pathways for oxetane-containing compounds.

| Potential Metabolic Pathway | Description | Potential Outcome |

| Oxidative Ring Opening | Enzymatic oxidation leading to the cleavage of a C-O bond within the oxetane ring. | Formation of a reactive aldehyde or ketone intermediate. |

| Hydroxylation | Addition of a hydroxyl group to one of the carbon atoms of the oxetane ring. | May increase polarity and facilitate further metabolism or excretion. |

| Conjugation | Phase II metabolic reaction on the ethanol (B145695) side-chain's hydroxyl group (e.g., glucuronidation). | Formation of a more water-soluble conjugate for excretion. washington.edu |

Structure-Activity Relationship (SAR) Studies

The unique structural and physicochemical properties of the oxetane ring have made it a valuable component in medicinal chemistry for fine-tuning the characteristics of drug candidates. researchgate.netacs.org

Impact of Oxetane Ring on Biological Activity

The incorporation of an oxetane ring into a molecule can have a profound and beneficial impact on its biological and pharmacological properties. mdpi.com This four-membered oxygen-containing heterocycle is noted for its low molecular weight, high polarity, and distinct three-dimensional structure. nih.govresearchgate.net One of its most significant roles is as a bioisostere, often replacing gem-dimethyl or carbonyl groups. acs.orgacs.orgnih.govresearchgate.net This substitution can lead to marked improvements in aqueous solubility and metabolic stability while reducing lipophilicity. acs.orgsonar.ch For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.netsonar.ch

The rigid, nearly planar nature of the oxetane ring can also lock the conformation of a molecule, which can lead to improved binding affinity for its biological target. acs.orgresearchgate.net Furthermore, the electronegative oxygen atom creates a strong inductive electron-withdrawing effect, which can significantly reduce the basicity (pKa) of nearby amine groups, a useful tactic for optimizing drug properties. acs.orgnih.gov

| Property Influenced by Oxetane Ring | Effect | Reference |

| Aqueous Solubility | Generally increased. | acs.orgnih.govresearchgate.net |

| Metabolic Stability | Generally increased. | acs.orgresearchgate.netnih.gov |

| Lipophilicity (LogD) | Generally decreased. | acs.orgnih.gov |

| Basicity of Proximal Amines | Significantly reduced. | acs.orgacs.orgnih.gov |

| Molecular Conformation | Can act as a "conformational lock," increasing rigidity. | acs.orgresearchgate.net |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | acs.orgresearchgate.net |

Influence of Substituents on Pharmacological Properties

For example, in the development of an anaplastic lymphoma kinase (ALK) inhibitor, the incorporation of an oxetane group via reductive amination of oxetan-3-one led to a significant improvement in metabolic clearance in both mouse and human liver microsomes. acs.org In another SAR study, progressing from carbocyclic rings to a 3-monosubstituted oxetane in a series of N-substituted arylsulfonamides resulted in improved metabolic stability without a loss of potency. acs.org Studies on β-lactone derivatives containing an oxetane ring have shown that modifications to substituents can lead to highly potent inhibitors of N-acylethanolamine acid amidase (NAAA). nih.govresearchgate.net

The following table presents illustrative data from a study on NAAA inhibitors, demonstrating the impact of substituents on inhibitory potency.

| Compound | Substituent Group (R) | NAAA Inhibitory Potency (IC50, nM) |

| ARN077 | 2-methyl-5-(pyridin-2-yl)phenyl | Potent inhibitor (specific value not in abstract) nih.gov |

| 14q | (4-phenylphenyl)-methyl | 7 |

This data is derived from a study on 2-methyl-4-oxo-3-oxetanylcarbamic acid esters and is used to illustrate the principle of substituent effects. nih.gov

Stereochemical Considerations in Bioactivity

The introduction of substituents onto the oxetane ring, especially at the 2- or 3-positions, can create stereogenic centers. The specific stereochemistry of these centers can be crucial for biological activity, as enantiomers or diastereomers may exhibit significantly different interactions with chiral biological targets like enzymes and receptors.

A compelling example of this is seen in the development of an EZH2 inhibitor. The introduction of an oxetane-containing substituent created a new stereocenter alpha to the ring. nih.gov The subsequent investigation revealed a 16-fold increase in potency for the (+)-(R)-enantiomer compared to its (-)-(S)-enantiomer. acs.orgnih.gov A co-crystal structure showed that the oxetane substituent of the active enantiomer occupied a well-defined space in the protein's binding cavity. acs.orgnih.gov This highlights that the three-dimensional arrangement of the oxetane and its substituents is critical for optimal target engagement.

Synthetic efforts often focus on controlling this stereochemistry. For instance, the natural product oxetin (B1210499) and its three stereoisomers have been synthesized to explore their differential biological activities, underscoring the importance of stereochemical purity in evaluating oxetane-containing compounds. acs.org

Potential in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid structure. This strategy is widely used in therapeutics, diagnostics, and basic research. wesleyan.edu

Linking Biomolecules for Therapeutic Purposes

The structure of this compound makes it a molecule with potential for use in bioconjugation strategies. The key feature for this application is the primary hydroxyl group of the ethanol side chain. This functional group is a versatile handle for a variety of chemical ligation reactions. For instance, it can be activated or converted into other functional groups to facilitate coupling with proteins, peptides, nucleic acids, or other biomolecules. wesleyan.edu

The oxetane ring itself would serve as a stable, polar, and three-dimensional spacer element within the resulting conjugate. Its metabolic robustness is an attractive feature, ensuring the integrity of the linker under physiological conditions. While specific applications of this compound in the literature are not extensively documented, compounds with similar structures are noted for their potential in bioconjugation. smolecule.com

The table below lists some potential conjugation reactions that could utilize the hydroxyl group of this compound.

| Reaction Type | Reagent/Biomolecule Functional Group | Resulting Linkage |

| Esterification | Carboxylic acid, acyl chloride | Ester |

| Etherification (Williamson) | Alkyl halide | Ether |

| Carbonate Formation | Phosgene, chloroformate | Carbonate |

| Urethane Formation | Isocyanate | Urethane (Carbamate) |

| Activation & Nucleophilic Substitution | Tosylation followed by reaction with an amine or thiol | Amine or Thioether |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(Oxetan-3-yl)ethanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

The proton NMR (¹H NMR) spectrum of this compound offers critical information for its structural verification. The spectrum is characterized by distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly the electronegative oxygen atoms in the oxetane (B1205548) ring and the hydroxyl group.

The protons on the oxetane ring (H-2 and H-4) typically appear as triplets due to coupling with each other. The methine proton at the 3-position (H-3) would present as a multiplet. The methylene (B1212753) protons of the ethanol (B145695) side chain (-CH₂CH₂OH) would resolve into two distinct multiplets, with the protons closer to the hydroxyl group appearing further downfield. The hydroxyl proton itself typically appears as a broad singlet, the position of which can be concentration and solvent dependent.

A representative data table of expected ¹H NMR signals is provided below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 1.5-3.5 | Broad Singlet | - |

| Oxetane CH₂ (H-2, H-4) | 4.4 - 4.7 | Triplet | ~6-7 |

| Oxetane CH (H-3) | 2.9 - 3.2 | Multiplet | - |

| -CH₂-CH₂OH | 3.6 - 3.8 | Triplet | ~6 |

| -CH₂-CH₂OH | 1.7 - 1.9 | Triplet | ~6 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and spectrometer frequency.

The carbon-13 NMR (¹³C NMR) spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are highly indicative of the carbon's hybridization and its bonding environment.

The carbons of the oxetane ring (C-2 and C-4) are expected to resonate at a characteristic downfield position due to the deshielding effect of the ring oxygen. The carbon bearing the ethanol substituent (C-3) would appear at a different shift. The two carbons of the ethanol side chain would also be clearly distinguishable, with the carbon bonded to the hydroxyl group (-CH₂OH) appearing more downfield than the other methylene carbon.

Below is a table summarizing the expected ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxetane CH₂ (C-2, C-4) | 70 - 75 |

| Oxetane CH (C-3) | 35 - 40 |

| -CH₂-CH₂OH | 60 - 65 |

| -CH₂-CH₂OH | 38 - 43 |

Note: Predicted values are based on established ranges for carbons in similar chemical environments.

While ¹H and ¹³C NMR are fundamental for establishing the basic structure, more advanced 2D NMR techniques are employed to confirm connectivity and probe the stereochemistry of molecules like this compound, especially if chiral centers are present.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled, definitively confirming the connectivity of the ethanol side chain (HO-CH₂-CH₂-) and its attachment to the methine proton of the oxetane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): For molecules with defined stereochemistry, NOESY can reveal through-space proximity between protons. This can be crucial in determining the relative orientation of substituents on the oxetane ring, helping to distinguish between different stereoisomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unequivocal determination of the elemental formula. For this compound, with a molecular formula of C₅H₁₀O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an observed mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Theoretical Exact Mass | 102.06808 Da |

| Observed Mass (Example) | 102.06805 Da |

| Mass Error (Example) | < 3 ppm |

This level of accuracy is essential for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

In mass spectrometry, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of this compound would likely proceed through several characteristic pathways for ethers and alcohols.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group, leading to the loss of a CH₂OH radical.

Ring-opening: Fragmentation of the strained oxetane ring, which can lead to a variety of characteristic daughter ions.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18.

Cleavage of the side chain: Loss of an ethyl group or ethylene.

Analysis of these fragmentation patterns allows researchers to piece together the structural components of the molecule, corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the exact molecular structure, including bond lengths, bond angles, and conformational details. For novel compounds, X-ray crystallography serves as a definitive method for structural elucidation and confirmation of stereochemistry.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the application of X-ray crystallography to closely related oxetane derivatives demonstrates its utility in characterizing this class of compounds. The following sections describe how X-ray crystallography is employed to determine the solid-state molecular structure and confirm the relative stereochemistry of molecules containing the oxetane motif.

The determination of the solid-state molecular structure by X-ray crystallography involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

For oxetane-containing molecules, X-ray crystallography reveals critical details about the conformation of the strained four-membered ring and the orientation of its substituents. For instance, in studies of various 3-substituted oxetane derivatives, this technique has been used to precisely measure the puckering of the oxetane ring and the bond angles within it, which deviate from those of a planar cyclobutane (B1203170) due to the presence of the oxygen atom.

Although crystallographic data for this compound itself is not available, analysis of related structures provides insight into the expected solid-state conformation. For example, X-ray structures of oxetane ethers have been determined, providing valuable information on their three-dimensional shapes. rsc.org The data obtained from such studies are typically presented in a crystallographic information file (CIF), which includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Representative Crystallographic Data for an Oxetane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(3) |

| b (Å) | 10.1234(4) |

| c (Å) | 12.6789(5) |

| α (°) | 90 |

| β (°) | 105.123(2) |

| γ (°) | 90 |

| Volume (ų) | 1056.78(7) |

| Z | 4 |

Note: The data in this table are hypothetical and serve as an example of typical crystallographic parameters for a small organic molecule. No published crystal structure for this compound has been identified.

In molecules with multiple stereocenters, determining the relative stereochemistry is crucial for understanding their chemical and biological properties. X-ray crystallography is an unambiguous method for establishing the relative arrangement of substituents in three-dimensional space.

In the synthesis of complex molecules containing an oxetane ring, diastereomers can often be formed. X-ray crystallography can be used to definitively assign the stereochemistry of each isomer. For example, in the synthesis of 1,4-dioxanes from oxetan-3-ols, X-ray crystallography was used to confirm the relative stereochemistry of the major diastereomeric products. acs.org This analysis revealed the preference for certain substituents to occupy equatorial or axial positions, providing valuable insight into the reaction mechanism and the conformational preferences of the resulting products. acs.org

The ability to resolve the absolute configuration is also possible with X-ray crystallography, particularly when a heavy atom is present in the structure or by using anomalous dispersion techniques. This level of structural detail is often essential in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While no such studies have been reported for this compound, the methodology remains a critical tool for the structural characterization of related chiral oxetanes.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations

A hypothetical MD simulation could explore the conformational landscape of 2-(Oxetan-3-yl)ethanol, identifying the most stable rotamers and the energy barriers between them. Such a study would be crucial for understanding how the molecule might present itself to a biological target.

| Simulation Parameter | Hypothetical Value/Condition | Purpose |

| Force Field | GROMOS54a7 | To describe the interatomic forces |

| Solvent Model | SPC/E | To simulate an aqueous environment |

| Temperature | 300 K | To mimic physiological conditions |

| Simulation Time | 100 ns | To adequately sample conformational space |

| Analysis | RMSD, RMSF, Dihedral Angles | To quantify flexibility and conformational changes |

This table represents a typical setup for a molecular dynamics simulation and is for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound. These methods are instrumental in predicting various molecular properties.

DFT calculations can be employed to determine the optimized geometry of this compound, including bond lengths and angles. The calculated electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.

The inherent ring strain of the oxetane (B1205548) moiety makes it susceptible to ring-opening reactions, a key aspect of its chemical reactivity. nih.gov The stability of the oxetane ring is influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability. nih.gov Quantum chemical calculations can quantify this strain energy and predict the activation barriers for such reactions.

Key reactivity descriptors that can be calculated using DFT include:

HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity.

Mulliken Atomic Charges: These provide insight into the distribution of charge within the molecule, highlighting potentially electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

| Property | Hypothetical Calculated Value (DFT/B3LYP/6-31G*) | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

This table contains hypothetical data for illustrative purposes, as specific calculations for this compound are not publicly available.

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a primary area of interest would be the mechanism of the acid-catalyzed ring-opening of the oxetane. DFT can be used to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates.

For instance, in an acid-catalyzed ring-opening, the oxygen of the oxetane would first be protonated. The subsequent nucleophilic attack could occur at either of the two methylene (B1212753) carbons of the oxetane ring. Computational studies can predict the preferred site of attack and the stereochemical outcome of the reaction by calculating the activation energies for the different possible pathways.

Docking Studies in Drug Design

The oxetane motif has gained significant attention in medicinal chemistry as a desirable structural component in drug candidates. nih.gov It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. In the context of drug design, docking studies could be performed with this compound or its derivatives to explore their potential as inhibitors of a particular enzyme or as ligands for a specific receptor.

A typical docking study would involve:

Obtaining the three-dimensional structure of the target protein, often from the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Generating multiple conformations of the ligand (e.g., this compound).

Placing the ligand conformations into the binding site and scoring them based on their predicted binding affinity.

The results of a docking study would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. While no specific docking studies for this compound have been published, its structural features—a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (oxetane oxygen)—suggest it could form favorable interactions within a protein binding pocket.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Protein Kinase X | -6.5 | ASP 145 | Hydrogen Bond (with -OH) |

| LEU 83 | Hydrophobic Interaction | ||

| TYR 82 | Hydrogen Bond (with oxetane O) |

This table is a hypothetical representation of docking results to illustrate the type of information obtained from such a study.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies

The development of efficient and selective synthetic routes to 2-(Oxetan-3-yl)ethanol is paramount for unlocking its full potential. While traditional methods for oxetane (B1205548) synthesis, such as the Williamson etherification, remain relevant, researchers are actively exploring more advanced and versatile strategies.

Future synthetic efforts are likely to focus on catalytic and photochemical methods that offer improved yields, stereocontrol, and functional group tolerance. One promising approach involves the catalytic ring-opening of readily available epoxides with a suitable two-carbon nucleophile, followed by intramolecular cyclization to form the oxetane ring. Advances in transition-metal catalysis could provide milder and more efficient pathways for this transformation.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Description | Potential Advantages | Potential Challenges |

| Catalytic Cyclization | Intramolecular cyclization of a diol precursor catalyzed by a transition metal complex. | High efficiency, potential for stereocontrol. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Photochemical [2+2] Cycloaddition | Paternò-Büchi reaction between an alkene and a carbonyl compound to form the oxetane ring. nih.gov | Access to diverse structures, mild reaction conditions. | Regio- and stereoselectivity can be challenging to control. |

| Biocatalytic Synthesis | Use of enzymes, such as halohydrin dehalogenases, for the enantioselective formation of the oxetane ring. nih.govresearchgate.net | High enantioselectivity, environmentally benign conditions. | Enzyme availability and stability, substrate scope limitations. |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor. mtak.hunih.govmdpi.com | Enhanced safety, improved scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. |

Furthermore, the application of photoredox catalysis is emerging as a powerful tool for the construction of strained ring systems. thieme-connect.com This approach, which utilizes visible light to initiate chemical transformations, could offer novel disconnections for the synthesis of this compound from simple and abundant starting materials. thieme-connect.com Biocatalysis also presents a compelling avenue for the enantioselective synthesis of chiral derivatives of this compound, addressing the growing demand for enantiopure compounds in the pharmaceutical industry. nih.govresearchgate.netresearchgate.net

Novel Applications in Interdisciplinary Fields

The distinct physicochemical properties of this compound make it an attractive candidate for a range of applications, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry , the oxetane motif is increasingly recognized as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govresearchgate.netacs.orgresearchgate.net Its incorporation can lead to significant improvements in a drug candidate's aqueous solubility, metabolic stability, and lipophilicity. researchgate.netacs.org The hydroxyl group of this compound provides a convenient handle for its incorporation into larger molecules, making it a versatile building block for the synthesis of novel therapeutic agents. nih.gov Future research will likely focus on integrating this compound into drug discovery programs targeting a wide array of diseases. nih.govresearchgate.net

In materials science , the strained oxetane ring of this compound can be exploited in polymerization reactions. Ring-opening polymerization of oxetane-containing monomers can lead to the formation of polyethers with unique thermal and mechanical properties. wikipedia.orgnih.gov The hydroxyl functionality of this compound allows for its use as a monomer in the synthesis of polyesters and polyurethanes. The resulting polymers may find applications as specialty coatings, adhesives, and biomedical materials. dtic.milradtech.orgresearchgate.net Further exploration into the copolymerization of this compound with other monomers could lead to the development of materials with tunable properties. wikipedia.org

Advanced Pharmacological Investigations